molecular formula C14H17NO6 B1330540 Diethyl 2-(2-nitrobenzyl)malonate CAS No. 59803-35-9

Diethyl 2-(2-nitrobenzyl)malonate

Cat. No. B1330540
CAS RN: 59803-35-9
M. Wt: 295.29 g/mol
InChI Key: XKWHIUXRQYXRSG-UHFFFAOYSA-N
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Description

Diethyl 2-(2-nitrobenzyl)malonate is a chemical compound with the molecular formula C14H17NO6 . It has a molecular weight of 295.29 . The compound is also known by its IUPAC name, diethyl 2-(2-nitrobenzyl)malonate .


Molecular Structure Analysis

The molecular structure of Diethyl 2-(2-nitrobenzyl)malonate consists of a malonate group (a diester of propanedioic acid) attached to a 2-nitrobenzyl group . The InChI code for this compound is 1S/C14H17NO6/c1-3-20-13(16)11(14(17)21-4-2)9-10-7-5-6-8-12(10)15(18)19/h5-8,11H,3-4,9H2,1-2H3 .


Physical And Chemical Properties Analysis

Diethyl 2-(2-nitrobenzyl)malonate has a molecular weight of 295.29 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

1. Organocatalysis in Organic Chemistry

  • Application : The compound is used as an organocatalyst for the Michael addition of diethyl malonate to β-nitrostyrene .
  • Method : The methodology of the study included NMR titration, reaction monitoring by NMR spectroscopy and electrospray ionization mass spectrometry (ESI-MS), product characterization by MALDI, IR spectroscopy, scanning electron microscopy (SEM), thermal gravimetric analysis (TGA), and elemental analysis .
  • Results : Evidence of supramolecular interactions between two pairs of components of the reaction was found. In addition to the supramolecular complexes, an unusual reaction, i.e., the Michael addition of NH-bispidines to β-nitrostyrene, was found, which led to previously unknown oligomers of β-nitrostyrene .

2. Material Science

  • Application : The compound is used in the growth of crystalline specimens for dielectric and electronic filters, thermal, optical, mechanical, and biomedical applications .
  • Method : The single crystals of diethyl-2-(3-oxoiso-1,3-dihydrobenzofuran-1-ylidene)malonate (D23DYM) were grown successfully and efficiently by the standard slow evaporation method .
  • Results : The lattice cell parameters by XRD analysis confirmed that the crystal system is Triclinic with the space group of Pī . The thermal studies explained the two major weight losses between 107 and 153 °C and 153 and 800 °C for D23DYM have been observed .

Safety And Hazards

Diethyl 2-(2-nitrobenzyl)malonate is classified under GHS07 and carries a warning signal . The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

diethyl 2-[(2-nitrophenyl)methyl]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO6/c1-3-20-13(16)11(14(17)21-4-2)9-10-7-5-6-8-12(10)15(18)19/h5-8,11H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKWHIUXRQYXRSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1[N+](=O)[O-])C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40208543
Record name Diethyl 2-(2-(hydroxy(oxido)amino)benzyl)malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40208543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2-(2-nitrobenzyl)malonate

CAS RN

59803-35-9
Record name Diethyl 2-(2-(hydroxy(oxido)amino)benzyl)malonate
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Record name 59803-35-9
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl 2-(2-(hydroxy(oxido)amino)benzyl)malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40208543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl 2-(2-nitrobenzyl)malonate
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Synthesis routes and methods I

Procedure details

In the same manner as in Example 6 (1), a crude product was obtained using diethyl malonate (10.1 g) and 2-nitrobenzyl bromide (13.6 g). This was purified by silica gel column chromatography to give the title compound (13.9 g) as an oil.
[Compound]
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Example 6 ( 1 )
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13.6 g
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Synthesis routes and methods II

Procedure details

To a solution of 2-nitrobenzyl bromide (1.00 g, 4.63 mmol) and diethyl malonate (0.741 g, 4.63 mmol) in 30 ml of hexane was added potassium carbonate (0.640 g, 4.63 mmol) and 18-Crown-6 (0.012 g, 0.05 mmol). After stirred at 80° C. for 18 hours, the mixture was diluted with water and was extracted with ethyl acetate. The organic layer was washed with water, then with brine, and concentrated under reduced pressure to obtain crude diethyl (2-nitrobenzyl)malonate.
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1 g
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30 mL
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